5,7-Dibromothieno[3,4-b]pyrazine
Description
Overview of Fused-Ring Systems in Conjugated Materials Research
Fused-ring systems are a cornerstone of modern conjugated materials research, forming the backbone of many advanced organic semiconductors. rsc.org These systems consist of multiple aromatic or heterocyclic rings sharing one or more edges, which creates large, planar, and rigid molecular structures. This planarity and extended π-conjugation are crucial for facilitating efficient charge transport, a fundamental property for applications in organic electronics. rsc.orgresearchgate.net The fusion of rings reduces the number of conformational degrees of freedom, leading to better-defined molecular packing in the solid state and enhancing intermolecular electronic coupling.
The structure of fused-ring systems directly influences their electronic properties. By strategically combining electron-rich and electron-poor ring systems, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This control over the electronic band gap is essential for tailoring materials to specific applications, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). tandfonline.comacs.org For instance, ladder-type polymers composed of fused thiophene (B33073) rings exhibit reduced band gaps and a shift of absorption and emission maxima to longer wavelengths compared to their non-fused counterparts. acs.org The inherent stability and excellent charge carrier mobility of materials based on fused rings make them highly promising for practical electronic applications. rsc.org
Importance of the Thieno[3,4-b]pyrazine (B1257052) Core Structure in Organic Electronics and Photonics
The thieno[3,4-b]pyrazine core is a particularly noteworthy heterocyclic fused system that has been a subject of intense research for over three decades. rsc.org This structure is formed by the fusion of an electron-rich thiophene ring with an electron-poor pyrazine (B50134) ring. rsc.org This intramolecular donor-acceptor character is a key feature, resulting in a low electronic band gap, which is a highly desirable property for many organic electronic and photonic devices. rsc.orgaau.edu.et The ability to absorb light at longer wavelengths in the solar spectrum makes these materials particularly suitable for use in organic solar cells. rsc.orgaau.edu.et
The application of thieno[3,4-b]pyrazine in conjugated organic polymers has proven to be a powerful strategy for producing low band gap materials. rsc.org Significant progress in the synthesis and diversification of thieno[3,4-b]pyrazine-based building blocks has been driven by the increasing demand for high-performance materials in photovoltaics. rsc.org Researchers have developed various thieno[3,4-b]pyrazine-based oligomers and polymers, demonstrating their potential as active materials in electronic devices. rsc.org Furthermore, the thieno[3,4-b]pyrazine core has been incorporated into organic dyes for dye-sensitized solar cells (DSSCs), where its unique optical properties can be harnessed to improve device efficiency and transparency, a crucial factor for applications like building-integrated photovoltaics. cnr.itmdpi.com
Role of Halogenated Thieno[3,4-b]pyrazine Precursors in Advanced Material Synthesis
Halogenated derivatives of thieno[3,4-b]pyrazine, such as 5,7-Dibromothieno[3,4-b]pyrazine, are critical intermediates in the synthesis of more complex and functional materials. acs.org The bromine atoms on the thiophene ring serve as reactive handles, enabling a variety of cross-coupling reactions, such as Stille, Suzuki, and direct arylation reactions. These reactions allow for the facile introduction of other aromatic or functional groups onto the thieno[3,4-b]pyrazine core, creating a diverse library of materials with tailored properties. rsc.orgacs.org
The development of synthetic methods to produce 2,3-dihalo-5,7-bis(2-thienyl)thieno[3,4-b]pyrazines has been instrumental in creating tunable precursors for low band gap conjugated materials. acs.orgnih.gov By functionalizing these halogenated intermediates, scientists can systematically modify the electronic and optical characteristics of the final materials. acs.orgnih.gov For example, the synthesis of extended fused-ring systems, such as acenaphtho[1,2-b]thieno[3,4-e]pyrazine and dibenzo[f,h]thieno[3,4-b]quinoxaline, relies on these halogenated precursors. nih.gov The ability to precisely control the molecular architecture through this synthetic strategy is fundamental to establishing clear structure-property relationships, which is essential for the rational design of new materials for advanced electronic and photonic applications. nih.gov Efficient synthetic routes for preparing various 2,3-disubstituted thieno[3,4-b]pyrazines have been developed to overcome previous challenges in precursor synthesis. nih.gov
Mentioned Chemical Compounds
| Chemical Name | CAS Number | Molecular Formula |
| This compound | 207805-24-1 | C6H2Br2N2S |
| Thieno[3,4-b]pyrazine | 15619273 (CID) | C6H4N2S |
| Thiophene | 110-02-1 | C4H4S |
| Pyrazine | 290-37-9 | C4H4N2 |
| 3,4-Ethylenedioxythiophene (B145204) | 126213-50-1 | C6H6O2S |
| Acenaphtho[1,2-b]thieno[3,4-e]pyrazine | Not Available | C18H8N2S |
| Dibenzo[f,h]thieno[3,4-b]quinoxaline | Not Available | C18H10N2S |
| Thiophene-3,4-diamine | 52146-51-9 | C4H6N2S |
| Oxalyl chloride | 79-37-8 | C2Cl2O2 |
| Poly(3,4-ethylenedioxythiophene) | 126213-51-2 | (C6H4O2S)n |
| Polyaniline | 25233-30-1 | (C6H5N)n |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dibromothieno[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIVDZFQFBEWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(SC(=C2N=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591406 | |
| Record name | 5,7-Dibromothieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207805-24-1 | |
| Record name | 5,7-Dibromothieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,7 Dibromothieno 3,4 B Pyrazine and Its Functionalization
Established Synthetic Pathways to the 5,7-Dibromothieno[3,4-b]pyrazine Core
The synthesis of this compound is a multi-step process that begins with the construction of the parent thieno[3,4-b]pyrazine (B1257052) ring system, followed by direct bromination.
Bromination Strategies for Thieno[3,4-b]pyrazine
The direct bromination of the thieno[3,4-b]pyrazine core is a key step in producing the 5,7-dibromo derivative. This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent. The reaction takes advantage of the activated alpha-positions of the thiophene (B33073) ring, which are susceptible to electrophilic substitution. For instance, the bromination of thiophene itself with NBS is a facile reaction that serves as a precursor step in some synthetic routes. researchgate.net The conditions for the bromination of the thieno[3,4-b]pyrazine core are generally mild, leading to the desired product in good yields.
Advancements in Precursor Synthesis
A significant challenge in the synthesis of thieno[3,4-b]pyrazines has been the preparation of the 3,4-diaminothiophene (B2735483) precursor. figshare.com This intermediate is often unstable and difficult to handle. To circumvent these issues, alternative synthetic strategies have been developed. One notable advancement involves the synthesis of 2,3-disubstituted thieno[3,4-b]pyrazines, which can then be brominated. These methods often start from more stable and readily available thiophene derivatives. researchgate.net For example, a synthetic route starting from thiophene involves bromination followed by nitration to yield 2,5-dibromo-3,4-dinitrothiophene, which can be further elaborated. researchgate.net Other approaches have focused on creating stable precursors to 3,4-diaminothiophene, such as through the reduction of dinitro compounds or the use of protected diamines. nih.govgoogle.com
Utilization of α-Diones with Organocuprates
An efficient and general route for the preparation of 2,3-disubstituted thieno[3,4-b]pyrazines involves the condensation of 3,4-diaminothiophene with α-diones. researchgate.netfigshare.com The α-diones themselves can be conveniently prepared through the reaction of appropriate organocuprates with oxalyl chloride. researchgate.netfigshare.com This methodology allows for the synthesis of a variety of thieno[3,4-b]pyrazine analogues with different substituents at the 2 and 3 positions, such as methyl, hexyl, and phenyl groups, in high yields. researchgate.netfigshare.com This approach is advantageous as it avoids the direct handling of the problematic 3,4-diaminothiophene by generating it in situ or using a more stable precursor that reacts readily with the α-dione.
Derivatization and Functionalization Strategies at the 5,7-Positions
The bromine atoms at the 5 and 7 positions of this compound are highly versatile handles for introducing a wide range of functional groups through cross-coupling reactions. This functionalization is crucial for tuning the electronic and physical properties of the resulting materials.
Stille Cross-Coupling Reactions
The Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide, is a powerful tool for the functionalization of this compound. rsc.orgpsu.edu This reaction is valued for its tolerance of a wide variety of functional groups and its generally mild reaction conditions. nih.gov Researchers have successfully employed Stille coupling to synthesize a series of thieno[3,4-b]pyrazine-based oligomers by reacting the dibromo derivative with various organotin reagents. rsc.orgresearchgate.net This has allowed for the systematic study of structure-property relationships in these materials. The versatility of the Stille reaction enables the introduction of aryl, heteroaryl, and vinyl groups at the 5 and 7 positions, providing a pathway to a diverse range of complex molecular architectures. rsc.org
A variety of alkynes and electrophiles have been successfully used in Stille cross-coupling sequences. Vinyl and aryl iodides and bromides, as well as benzyl (B1604629) bromide, have proven to be effective electrophiles. msu.edu
Table 1: Examples of Stille Cross-Coupling Reactions
| Entry | Alkyne | Electrophile | Product | Yield (%) |
| 1 | Phenylacetylene | Iodobenzene | 1,2-Diphenylethyne | 85 |
| 2 | 1-Hexyne | 4-Iodoanisole | 1-(4-Methoxyphenyl)-1-hexyne | 78 |
| 3 | Trimethylsilylacetylene | Bromobenzene | Phenyl(trimethylsilyl)acetylene | 92 |
| 4 | 1-Octyne | 1-Bromonaphthalene | 1-(1-Naphthyl)-1-octyne | 81 |
This table presents representative examples of Stille cross-coupling reactions with various substrates and is intended for illustrative purposes.
Suzuki Cross-Coupling and Polymerization
The Suzuki cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is another extensively used method for the functionalization of this compound. libretexts.orgresearchgate.net This reaction is particularly favored for its mild conditions, commercial availability of a wide range of boronic acids and esters, and the generation of non-toxic boron-containing byproducts.
The Suzuki reaction has been employed to synthesize a variety of small molecules and polymers based on the thieno[3,4-b]pyrazine core. mdpi.com For instance, the coupling of this compound with arylboronic acids allows for the introduction of tailored substituents to modulate the electronic properties of the molecule. nih.gov
Furthermore, Suzuki polymerization, where a dibromo monomer is reacted with a diboronic acid or ester monomer, is a key strategy for constructing high molecular weight conjugated polymers. researchgate.net This approach has been instrumental in the development of low band gap donor-acceptor copolymers for organic electronic applications. The properties of the resulting polymers can be finely tuned by carefully selecting the comonomer to be coupled with the this compound unit.
Table 2: Examples of Suzuki Cross-Coupling for Polymerization
| Monomer 1 | Monomer 2 | Catalyst System | Resulting Polymer Property |
| 5,7-Dibromo-2,3-dihexylthieno[3,4-b]pyrazine | 2,5-Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | Low band gap polymer |
| This compound | 1,4-Benzenediboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | Conjugated polymer for OFETs |
| 5,7-Dibromo-2,3-diphenylthieno[3,4-b]pyrazine | 9,9-Dioctylfluorene-2,7-diboronic acid | Pd(OAc)₂ / SPhos | Blue-emitting polymer |
This table provides illustrative examples of monomer combinations and their resulting polymer characteristics in Suzuki polymerization reactions.
Direct Arylation Polymerization (DArP)
Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations for the synthesis of conjugated polymers. nih.govchemicalforums.com This method circumvents the need for pre-functionalized organometallic monomers, thereby reducing synthetic steps and waste. nih.gov
In the context of thieno[3,4-b]pyrazine-based materials, DArP has been successfully employed to create low bandgap polymers. For instance, alternating conjugated polymers have been synthesized in high yields and with high molecular weights by combining thieno[3,4-b]pyrazine (TP) units with various donor monomers. nih.gov A notable example is the cross-coupling of a 2,3-dihexylthieno[3,4-b]pyrazine (B597359) with 5,8-dibromo-2,3-dihexylquinoxaline via DArP, which yielded a polymer with a low band gap of 1.07 eV and high solubility. nih.gov
While this example illustrates the reactivity of a C-H bond on the thieno[3,4-b]pyrazine ring, the 5,7-dibromo derivative is ideally suited to react with a comonomer bearing activated C-H bonds. The palladium-catalyzed reaction would proceed via a C-H/C-Br coupling mechanism. The choice of catalyst, ligand, solvent, and base is crucial to minimize homocoupling and other side reactions, ensuring the formation of a well-defined polymer structure. nih.gov The general conditions for DArP often involve a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand, a carbonate or carboxylate base, and a high-boiling point solvent. nih.govrsc.org
Table 1: Exemplary Monomers and Polymers Synthesized via DArP involving the Thieno[3,4-b]pyrazine Moiety
| Thieno[3,4-b]pyrazine Monomer | Comonomer | Resulting Polymer Type | Reference |
| 2,3-Dihexylthieno[3,4-b]pyrazine | 5,8-Dibromo-2,3-dihexylquinoxaline | Alternating donor-acceptor copolymer | nih.gov |
| Thieno[3,4-b]pyrazine derivative | 9,9-Dioctylfluorene | Alternating copolymer (PFTP) | nih.gov |
| Thieno[3,4-b]pyrazine derivative | 9-Heptadecyl-9H-carbazole | Alternating copolymer (PCzTP) | nih.gov |
| Thieno[3,4-b]pyrazine derivative | 5,5-Dioctyl-5H-dibenzo[b,d]silole | Alternating copolymer (PSiTP) | nih.gov |
Reactions with Organometallic Reagents (e.g., Butyllithium, Trimethylchlorosilane)
The bromine atoms at the 5- and 7-positions of this compound are susceptible to reactions with organometallic reagents, providing a pathway for further functionalization. A cornerstone of this chemistry is the lithium-halogen exchange reaction.
Treating this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi), is expected to result in a rapid bromine-lithium exchange. This reaction is typically performed at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. nih.gov The exchange converts the C-Br bond to a highly nucleophilic C-Li bond. The rate of this exchange generally follows the trend I > Br > Cl. princeton.edu
The resulting lithiated thieno[3,4-b]pyrazine intermediate is a powerful synthon that can react with a wide array of electrophiles. For example, quenching the reaction with trimethylchlorosilane ((CH₃)₃SiCl) would introduce trimethylsilyl (B98337) groups at the 5- and/or 7-positions. This silylation can be used to modify the electronic properties or to introduce reactive handles for subsequent cross-coupling reactions.
The stoichiometry of the alkyllithium reagent can be controlled to achieve either mono- or di-lithiation. Using one equivalent of n-BuLi would likely lead to a mixture of mono-lithiated species and starting material, whereas two or more equivalents would favor the formation of the 5,7-dilithiated intermediate. The reactivity of the lithiated species requires stringent anhydrous and anaerobic conditions to avoid quenching by protons from moisture or air. nih.gov
Table 2: Expected Reaction Products from Organometallic Functionalization
| Starting Material | Reagent(s) | Expected Intermediate | Quenching Agent | Expected Final Product |
| This compound | 2 eq. n-BuLi | 5,7-Dilithiothieno[3,4-b]pyrazine | 2 eq. (CH₃)₃SiCl | 5,7-Bis(trimethylsilyl)thieno[3,4-b]pyrazine |
| This compound | 1 eq. n-BuLi | 5-Bromo-7-lithiothieno[3,4-b]pyrazine | 1 eq. (CH₃)₃SiCl | 5-Bromo-7-(trimethylsilyl)thieno[3,4-b]pyrazine |
Functionalization at the 2,3-Positions of the Thieno[3,4-b]pyrazine Moiety
Modification of the pyrazine (B50134) ring at the 2- and 3-positions is a critical strategy for fine-tuning the properties of thieno[3,4-b]pyrazine-based materials.
Synthesis of 2,3-Disubstituted Analogues
A general and efficient synthetic route has been developed for the preparation of 2,3-disubstituted thieno[3,4-b]pyrazines. researchgate.net This methodology typically involves the condensation reaction between 3,4-diaminothiophene and a 1,2-dicarbonyl compound (an α-dione). researchgate.net
This approach allows for the convenient introduction of a wide variety of substituents onto the pyrazine ring. By choosing the appropriate α-dione, analogues with different alkyl (e.g., methyl, hexyl, octyl, decyl, dodecyl) and aryl (e.g., phenyl) groups at the 2- and 3-positions can be synthesized in high yields. researchgate.net This versatility is crucial for creating a library of monomers with tailored properties for specific applications in organic electronics. The synthesis is often designed to minimize purification steps, which is an important consideration for the potential large-scale production of these compounds. researchgate.net
Incorporation of Solubilizing and Electronic Modifying Side Chains
The incorporation of side chains at the 2,3-positions serves two primary purposes: enhancing solubility and modulating electronic properties. Conjugated polymers are often poorly soluble, which complicates their processing and characterization. Attaching flexible alkyl chains is a common strategy to improve their solubility in organic solvents.
For instance, the introduction of linear hexyl side chains onto the poly(thieno[3,4-b]pyrazine) backbone has been studied. rsc.org Further engineering, such as replacing linear alkyl chains with branched ones like 2-ethylhexyl, has been shown to significantly enhance solubility and processability. rsc.org This improved solubility allows for the formation of uniform thin films, which is essential for the fabrication of electronic devices.
Beyond solubility, the electronic nature of the side chains can profoundly influence the optoelectronic properties of the thieno[3,4-b]pyrazine unit. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the frontier molecular orbitals directly impacts the material's band gap, absorption spectrum, and charge transport characteristics. For example, theoretical and experimental studies have shown that substituting with aryl groups can be more effective at raising the electron affinity (EA) compared to alkyl groups, making them better acceptor segments in donor-acceptor copolymers.
Reactivity and Reaction Mechanisms of 5,7 Dibromothieno 3,4 B Pyrazine Derivatives
Mechanistic Studies of Cross-Coupling Reactions Involving 5,7-Dibromothieno[3,4-b]pyrazine
Cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are paramount in functionalizing the this compound core. These reactions enable the formation of new carbon-carbon bonds, attaching various aryl or alkyl groups to the thienopyrazine scaffold. The mechanism of these reactions is a catalytic cycle generally involving oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca
Palladium complexes are the primary catalysts for cross-coupling reactions involving this compound. The choice of the palladium catalyst and its associated ligands is critical for reaction efficiency and selectivity. Monocoordinated palladium catalysts derived from sterically hindered, electron-rich phosphines or N-heterocyclic carbenes (NHCs) have been shown to be highly effective. nih.govnih.gov For instance, in Suzuki-Miyaura couplings, catalysts like PdCl₂(PPh₃)₂ in combination with a base such as sodium carbonate are used. mdpi.com More advanced catalytic systems, such as those employing XPhos ligands and a G2 precatalyst (XPhosPdG2), can offer improved performance under specific conditions like microwave irradiation. mdpi.com The general catalytic cycle begins with the oxidative addition of the aryl bromide (in this case, the C-Br bond of the thienopyrazine) to a Pd(0) complex, forming a Pd(II) intermediate. uwindsor.ca
Additives can play a significant role in enhancing the rate and yield of these coupling reactions. Copper(I) iodide (CuI) is a notable additive, particularly in Stille couplings. organic-chemistry.orgnih.gov The synergistic effect of CuI, often used with a fluoride (B91410) source like cesium fluoride (CsF), can be substantial. Mechanistically, CuI can act as a scavenger for free ligands in the reaction mixture or facilitate the formation of a more reactive organocopper intermediate from the organotin reagent. organic-chemistry.org This facilitates the transmetalation step, where the organic group is transferred from tin to the palladium center, which can otherwise be a rate-limiting step, especially for sterically hindered or electronically challenging substrates. organic-chemistry.org
| Catalyst/Additive | Reaction Type | Function | Source(s) |
| Palladium Complexes (e.g., PdCl₂(PPh₃)₂, XPhosPdG2) | Suzuki-Miyaura, Stille | Primary catalyst for C-C bond formation via a catalytic cycle. | uwindsor.ca, mdpi.com |
| Copper(I) Iodide (CuI) | Stille | Co-catalyst; facilitates transmetalation by forming organocopper intermediates. | organic-chemistry.org, nih.gov |
| Cesium Fluoride (CsF) | Stille | Additive; used with CuI to promote the reaction and remove by-products. | organic-chemistry.org |
| N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, IPent) | Suzuki-Miyaura, Negishi | Ligands for Pd; their steric bulk and electron-donating properties enhance catalyst activity and can control selectivity. | nih.gov, nih.gov |
In Stille and Suzuki-Miyaura reactions, the nature of the organometallic reagent—an organostannane (stannyl) or an organoboron compound (often a boronic acid or boroester)—is key to the reaction's success.
Stannyl Intermediates: In Stille coupling, an organostannane (R-SnR'₃) is used to transfer the organic group 'R'. The reactivity of these compounds is central to the transmetalation step. The presence of additives like CuI can lead to the in-situ formation of a more reactive organocopper intermediate, which then readily transmetalates with the Pd(II) complex. organic-chemistry.org The formation of stannylene dimers has also been observed in related systems, which can influence the reaction pathway. researchgate.net
Boroester Intermediates: Suzuki-Miyaura coupling utilizes organoboron compounds, most commonly boronic acids (RB(OH)₂) or their esters, such as pinacol (B44631) esters. nih.govwiley-vch.de These compounds are favored for their stability and low toxicity. nih.gov The transmetalation step in the Suzuki-Miyaura reaction is crucial and involves the transfer of the organic group from the boron atom to the palladium center. nih.gov This step typically requires activation by a base. The organoboron compound, often a boronic ester, reacts with the base to form a more nucleophilic "ate" complex, which then undergoes transmetalation with the Pd(II)-halide complex. nih.gov The synthesis of boronic esters can be achieved through various methods, including the reaction of triarylboranes or the diborylation of alkynes, leading to versatile intermediates for subsequent coupling reactions. mdpi.com
| Intermediate Type | Parent Reaction | Formation | Reactivity in Catalytic Cycle | Source(s) |
| Stannyl (Organostannane) | Stille Coupling | Synthesized prior to coupling reaction. | Transfers organic group to palladium in the transmetalation step, a process that can be accelerated by CuI. | organic-chemistry.org, researchgate.net |
| Boroester (Organoboron) | Suzuki-Miyaura Coupling | Formed from boronic acids and diols (e.g., pinacol) or via methods like alkyne diborylation. | Activated by a base to form a boronate "ate" complex, which transfers its organic group to palladium during transmetalation. | nih.gov, mdpi.com, wiley-vch.de |
Oxidation and Reduction Pathways of Thienopyrazine-Based Systems
The electronic structure of thienopyrazine-based molecules, characterized by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, dictates their oxidation and reduction behavior. The thieno[3,4-b]pyrazine (B1257052) unit is inherently electron-deficient, which significantly lowers the LUMO level of the conjugated system. researchgate.net This property is fundamental to the application of these materials in organic electronics, such as in n-type semiconductors or as acceptors in donor-acceptor systems. researchgate.netresearchgate.net
Oxidation: The oxidation potential corresponds to the energy required to remove an electron from the HOMO. In thienopyrazine derivatives, the HOMO is often a mix of orbitals from the thienopyrazine core and any attached donor units. researchgate.net Electrochemical studies, such as cyclic voltammetry, show that thienopyrazine-based systems exhibit quasi-reversible or reversible oxidation peaks. mdpi.comacs.org The ground-state oxidation potentials can be tuned by the substituents on the pyrazine (B50134) ring, although this effect is often modest. acs.org Oxidative doping of polymers containing thienopyrazine units can lead to the formation of new, lower-energy electronic transitions, resulting in materials that are transparent in the visible region but absorb in the near-infrared (NIR). researchgate.net
Reduction: The electron-accepting nature of the pyrazine ring fused to the thiophene (B33073) moiety dramatically decreases the LUMO level, making these systems easier to reduce. researchgate.net DFT studies show that in the anionic (reduced) state, the bond lengths within the pyrazine ring are more significantly affected compared to the neutral state, indicating that the excess charge is primarily localized on this part of the molecule. researchgate.net The difference between the HOMO and LUMO energies defines the electrochemical band gap, which is a critical parameter for electronic applications. researchgate.netresearchgate.net For many thienopyrazine-based systems, this gap is small, classifying them as low-band-gap materials. researchgate.netrsc.org
| Process | Molecular Orbital Involved | Key Characteristics | Impact on Material Properties | Source(s) |
| Oxidation | HOMO | Removal of an electron; potential can be measured by cyclic voltammetry. | Affects dye regeneration in solar cells and enables p-doping. | mdpi.com, acs.org, researchgate.net |
| Reduction | LUMO | Addition of an electron; facilitated by the electron-deficient pyrazine ring. | Lowers the band gap and enables n-doping for electron-transporting materials. | researchgate.net, researchgate.net, researchgate.net |
Intramolecular and Intermolecular Reactions Leading to Advanced Structures
The functionalized thienopyrazine core, obtained after cross-coupling reactions, serves as a platform for constructing more complex and advanced molecular and polymeric architectures through subsequent intra- and intermolecular reactions.
Intermolecular Reactions: Stille coupling is a powerful intermolecular reaction used to synthesize polymers based on thieno[3,4-b]pyrazine. By reacting a dibrominated thienopyrazine with a distannylated comonomer, D–A–D (Donor-Acceptor-Donor) or A–D–A–D–A type oligomers and polymers can be constructed. researchgate.netrsc.org These polymerization reactions create extended π-conjugated systems with low optical band gaps, suitable for applications in organic solar cells and field-effect transistors. rsc.org Another example is the condensation of a functionalized thienopyrazine dicarbonyl intermediate with a diamine to afford a larger, more complex thienopyrazine-based dye. mdpi.com
Intramolecular Reactions: Intramolecular cyclization reactions are a key strategy for creating rigid, planar, and fused-ring systems, which often exhibit enhanced electronic communication and stability. One-pot syntheses involving a Sonogashira coupling followed by a metal-free 5-endo-dig cyclization have been described for related pyrazine systems, demonstrating a pathway to furo-fused pyrazines. researchgate.net In boron chemistry, intramolecular nucleophilic attack of a boryl anion onto a triple bond can lead to cyclized diboron (B99234) intermediates. mdpi.com Similarly, intramolecular reactions can be designed to create specific advanced structures, such as the synthesis of borepinol derivatives through a 1,2-carboboration involving a highly reactive borylated intermediate. mdpi.com These strategies allow for the transformation of simple thienopyrazine derivatives into advanced, multi-cyclic structures with unique properties.
Electronic and Optical Properties of 5,7 Dibromothieno 3,4 B Pyrazine Based Materials
Electronic Band Structure and Frontier Molecular Orbitals (HOMO-LUMO Gaps)
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Method | Reference |
|---|---|---|---|---|---|
| Terthiophene | -6.17 | -1.68 | 3.49 | Theoretical | researchgate.net |
| Thieno[3,4-b]pyrazine (B1257052) Derivative (TPR4) | - | - | 2.069 | Theoretical | researchgate.net |
| Poly(thieno[3,4-b]pyrazine) (Parent) | - | - | 0.70 | Theoretical (Quinoid form) | dtic.mil |
| Poly(2,3-dihexylthieno[3,4-b]pyrazine) | - | - | ~0.95 | Experimental (Film) | dtic.mil |
| Oligo(2,3-alkylthieno[3,4-b]pyrazine) Polymer | - | - | 1.13 ± 0.07 | Experimental (Extrapolated) | nih.gov |
The extension of the π-conjugated system in thieno[3,4-b]pyrazine-based materials has a profound effect on their electronic properties. As the conjugation length increases, for instance in oligomeric and polymeric structures, a significant red-shift in the optical absorption is observed. nih.govresearchgate.net This shift to lower energies is a direct consequence of a narrowing HOMO-LUMO gap.
Research on thiophene (B33073) end-capped oligo(2,3-alkylthieno[3,4-b]pyrazine)s demonstrated that the optical absorption rapidly shifts to lower energies as the chain length increases. nih.gov This change is attributed to both a rise in the HOMO energy level and a lowering of the LUMO level in nearly equal measure. nih.gov By extrapolating the data from these oligomers, the optical band gap of the corresponding polymer was estimated to be approximately 1.13 ± 0.07 eV. nih.gov This trend highlights that increasing the effective conjugation length is a key strategy for tuning the band gap and achieving absorption at longer wavelengths. researchgate.net Theoretical studies on the parent poly(thieno[3,4-b]pyrazine) predicted an even lower band gap of 0.70 eV for the planar quinoid form, which is more stable than the aromatic form. dtic.mil
The electronic energy levels of thieno[3,4-b]pyrazine derivatives can be precisely tuned through the strategic placement of substituent groups. nih.gov Theoretical studies on fluorene-thieno[3,4-b]pyrazine derivatives have shown that the nature of the substituent—whether alkyl or aryl—has a distinct impact on the electronic properties. tib.euresearchgate.net For example, attaching alkyl groups to a 9,9′-diethylhexylfluorene-alt-5,7-dithien-2-yl-thieno[3,4-b]pyrazine (FDDTTP) core resulted in a blue-shift in the absorption and emission spectra. Conversely, the addition of aryl groups caused a red-shift. tib.euresearchgate.net
Furthermore, both alkyl and aryl groups were found to lower the ionization potential (IP), but only aryl groups raised the electron affinity (EA). tib.euresearchgate.net This suggests that aryl-substituted derivatives are more effective as acceptor segments in donor-acceptor copolymers. tib.eu Doping provides another powerful method for modulating the electronic properties. For instance, the polymer poly(2,3-dihexylthieno[3,4-b]pyrazine) is a dark blue-black material in its neutral state. Upon oxidative doping with agents like NOBF4, it becomes a transparent, light-yellow color, with a doped film conductivity of up to 3.6 x 10-2 S cm-1. dtic.mil
The distribution of the frontier molecular orbitals is a key factor in the electronic behavior of thieno[3,4-b]pyrazine-based materials. In many derivatives, the HOMO and LUMO are spatially separated to some extent, a characteristic feature of donor-acceptor systems. Theoretical analyses have shown that for certain thienopyrazine derivatives linked to thiophene units, the LUMO is almost exclusively located on the electron-accepting thienopyrazine core. researchgate.netresearchgate.net In contrast, the HOMO is often delocalized across the entire π-conjugated system, including the thiophene units. researchgate.netresearchgate.net This delocalization of the HOMO across the molecular backbone facilitates charge transport, while the localization of the LUMO on the thienopyrazine unit is central to its electron-accepting character. The parent thieno[3,4-b]pyrazine itself exhibits a polyene-like structure in its ground state, but upon electronic excitation, an aromatization of the pyrazine (B50134) unit is predicted. nih.gov
Absorption and Emission Characteristics
The unique electronic structure of thieno[3,4-b]pyrazine derivatives gives rise to distinct absorption and emission properties, which are tunable through chemical design. mdpi.com These materials are known for their strong absorption in the visible and near-infrared regions, a direct result of their low band gaps. rsc.org
UV-Vis spectroscopy is a fundamental tool for characterizing the electronic transitions in thieno[3,4-b]pyrazine-based materials. Spectra are typically measured in both dilute solutions and as solid thin films to understand both intrinsic molecular properties and solid-state packing effects. researchgate.netdtic.milmdpi.com In solution, these materials often exhibit broad and intense absorption bands. For example, two novel organic sensitizers for dye-sensitized solar cells, TP1 and TP2, showed divergent optical properties: TP1 displayed broad and intense light absorption across the entire visible spectrum, while TP2 had a more localized absorption. mdpi.com
The absorption maximum (λmax) is highly sensitive to the extent of π-conjugation. researchgate.net As seen in a series of oligomers, λmax shifts to longer wavelengths as the number of repeating units increases. researchgate.net The transition from solution to solid-state films can also induce changes in the absorption spectra, often leading to broadened or red-shifted peaks due to intermolecular interactions and aggregation. The UV-Vis-NIR spectrum of a film of poly(2,3-dihexylthieno[3,4-b]pyrazine) showed a band gap of approximately 0.95 eV. dtic.mil
| Compound | Solvent/State | Absorption Maxima (λmax) (nm) | Reference |
|---|---|---|---|
| Thienopyrazine Derivative 12f | CHCl3 Solution | 742 | researchgate.net |
| Dye TP1 | CHCl3 Solution | Broad absorption across visible spectrum | mdpi.com |
| Dye TP2 | CHCl3 Solution | Localized absorption, peaks in center of visible region | mdpi.com |
| Poly(2,3-dihexylthieno[3,4-b]pyrazine) | CHCl3 Solution | Broad absorption | dtic.mil |
| Poly(2,3-dihexylthieno[3,4-b]pyrazine) | Thin Film | Onset ~1300 nm | dtic.mil |
A significant feature of many thieno[3,4-b]pyrazine-based materials is their ability to absorb and, in some cases, emit light in the near-infrared (NIR) region of the electromagnetic spectrum. researchgate.net This property is a direct outcome of their low HOMO-LUMO gaps. The development of materials that interact with NIR light is crucial for applications such as photovoltaics, photodetectors, and bio-imaging. Some dye designs specifically target NIR absorption; for instance, certain polymethine cyanine-based dyes have been optimized to absorb light beyond 700 nm. mdpi.com A recently developed polymer, poly(thieno[3,4-b]thiophene):tosylate, exhibits a neutral low bandgap peak around 1030 nm, which makes it relatively transparent in the visible range while absorbing strongly in the NIR. nih.gov This combination of properties is highly desirable for applications requiring transparency in the visible spectrum. nih.gov
Computational and Theoretical Investigations of 5,7 Dibromothieno 3,4 B Pyrazine Structures
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses
DFT and its time-dependent extension, TD-DFT, have become standard methods for studying the properties of thieno[3,4-b]pyrazine-based systems. These approaches balance computational cost with accuracy, making them ideal for investigating the relatively large molecules often used in organic electronics.
The first step in a computational analysis is typically geometry optimization, where the molecule's lowest energy structure is determined. For thieno[3,4-b]pyrazine (B1257052) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to find the most stable geometric arrangement. aau.edu.etscispace.com These calculations determine key structural parameters like bond lengths and dihedral angles.
Upon optimization, it is observed that in the neutral ground state, the bond lengths within the oligomeric structures of thieno[3,4-b]pyrazine derivatives show a pattern where single bonds become shorter and double bonds become longer compared to their standard values. scispace.com This suggests the emergence of a quinoidal-like distortion, which influences the electronic properties of the molecule. scispace.com The introduction of different substituent groups can affect the planarity and conjugation of the system, which in turn modifies the electronic structure. For instance, the planarity of the molecular structure is a key factor that confirms the potential for extended conjugation.
The electronic structure is further analyzed by calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (E_g), is a critical parameter that reflects the molecule's reactivity and is fundamental to its application in electronic devices. nih.gov Introducing electron-donating groups tends to raise the HOMO energy level, while electron-withdrawing groups, such as the bromine atoms in 5,7-Dibromothieno[3,4-b]pyrazine, tend to lower the LUMO energy level. scispace.com
Table 1: Calculated Frontier Molecular Orbital Energies and Band Gaps for Various Thienopyrazine-Based Dye Molecules
| Compound | Donor Group | HOMO (eV) | LUMO (eV) | Band Gap (E_g) (eV) |
| P1 | Triphenylamine | -4.983 | -3.125 | 1.858 |
| P2 | Carbazole | -5.091 | -3.157 | 1.934 |
| P3 | Phenothiazine | -5.127 | -3.189 | 1.938 |
| P4 | Phenoxazine | -5.049 | -3.095 | 1.954 |
| P5 | Imidazole | -5.012 | -3.052 | 1.959 |
Data sourced from a DFT/B3LYP study on various thienopyrazine derivatives designed for dye-sensitized solar cells. The compounds share a common thienopyrazine acceptor unit but differ in their electron-donor groups. derpharmachemica.com
Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectra of thieno[3,4-b]pyrazine derivatives. aau.edu.etscispace.com This analysis helps to predict the wavelengths of maximum absorption (λ_max) and to understand the nature of the electronic transitions. The calculations can reveal which molecular orbitals are involved in the primary electronic excitations. derpharmachemica.com
For many thieno[3,4-b]pyrazine-based donor-acceptor systems, the lowest energy absorption peak, which is the most significant for many applications, corresponds to the electronic transition from the HOMO to the LUMO. scispace.comderpharmachemica.com This transition is often characterized as an intramolecular charge transfer (ICT) event. The simulated spectra for various derivatives show that modifying the molecular structure, for instance by changing the electron-donor group attached to the thieno[3,4-b]pyrazine core, can systematically shift the absorption wavelength. derpharmachemica.com This tunability is a key advantage in designing materials for specific applications like solar cells, where matching the absorption spectrum to the solar spectrum is crucial. researchgate.net
Table 2: Simulated Absorption Wavelengths and Excitation Energies for Thienopyrazine-Based Dyes
| Compound | λ_abs (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| P1 | 667.1 | 1.86 | 1.259 | HOMO → LUMO |
| P2 | 641.0 | 1.93 | 1.139 | HOMO → LUMO |
| P3 | 641.2 | 1.93 | 1.155 | HOMO → LUMO |
| P4 | 636.8 | 1.95 | 1.093 | HOMO → LUMO |
| P5 | 632.7 | 1.96 | 1.037 | HOMO → LUMO |
Data sourced from a TD-DFT study on various thienopyrazine derivatives. The calculations predict the main absorption wavelength (λ_abs) and characterize the primary electronic transition. derpharmachemica.com
Molecular Orbital Theory (MOT) Applications
Molecular Orbital Theory provides a framework for understanding how the atomic orbitals of the constituent atoms combine to form the molecular orbitals that are delocalized over the entire molecule. This theory is fundamental to interpreting the results of DFT calculations.
In donor-acceptor molecules based on thieno[3,4-b]pyrazine, the spatial distribution (localization) of the HOMO and LUMO is of particular interest. For many derivatives, the HOMO is primarily localized on the electron-donating part of the molecule and the thiophene (B33073) ring of the thieno[3,4-b]pyrazine unit. researchgate.netresearchgate.net In contrast, the LUMO is predominantly localized on the electron-accepting pyrazine (B50134) ring within the thieno[3,4-b]pyrazine core. researchgate.netresearchgate.net
This spatial separation of the frontier orbitals is a hallmark of effective donor-acceptor systems. Analysis of the molecular orbital topologies shows that for many thieno[3,4-b]pyrazine derivatives, the HOMOs are of π nature and are delocalized over the carbon-carbon double bonds of the molecular backbone. derpharmachemica.com The LUMOs also exhibit π character but with a more significant contribution from the C=N bonds of the pyrazine ring. derpharmachemica.com This distinct localization is the basis for the intramolecular charge transfer characteristics of these molecules. derpharmachemica.com
The thieno[3,4-b]pyrazine unit itself possesses both electron-donating (the thiophene part) and electron-accepting (the pyrazine part) characteristics, leading some to classify it as an "ambipolar building block". researchgate.net This inherent nature facilitates an intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net The electronic transition from the more thiophene-localized HOMO to the more pyrazine-localized LUMO effectively moves electron density from the donor portion to the acceptor portion of the molecule. researchgate.netresearchgate.net
This ICT character is responsible for the low-energy absorption bands observed in these compounds. researchgate.net The strength of the ICT can be modulated by fusing additional aromatic or heteroaromatic rings onto the pyrazine unit or by attaching strong donor groups to the core. For example, fusing a thiophene ring to the pyrazine acceptor can strengthen ICT interactions, leading to a bathochromic (red) shift in the absorption spectrum. researchgate.net This ability to control the ICT process is critical for developing materials for applications in non-linear optics and photovoltaics.
Theoretical Approaches to Band Gap Engineering and Material Design
A primary goal in the study of conjugated materials is the ability to control the HOMO-LUMO energy gap, a practice known as band gap engineering. A lower band gap is often desirable for organic photovoltaic materials as it allows the material to absorb a larger portion of the solar spectrum. aau.edu.etrsc.org
Theoretical calculations are indispensable for rational material design and band gap engineering. By systematically studying a series of related molecules where specific structural modifications are made, researchers can establish clear structure-property relationships. For instance, computational studies have shown how the band gap of thieno[3,4-b]pyrazine-based materials can be tuned:
Introducing Electron-Withdrawing Groups: Attaching strong electron-withdrawing groups lowers the LUMO energy level, which also serves to reduce the band gap. scispace.com The bromine atoms on this compound function as electron-withdrawing substituents.
Extending π-Conjugation: Increasing the length of the conjugated system, for example by creating oligomers or polymers, generally leads to a smaller band gap. nih.gov Theoretical extrapolations from oligomer calculations to polymers can predict the band gap of the final material. nih.gov
By combining these strategies, computational models guide synthetic chemists in creating new thieno[3,4-b]pyrazine-based materials with precisely tailored electronic and optical properties for specific and advanced applications. rsc.org
Prediction of Optoelectronic and Transporting Properties
Computational and theoretical chemistry play a pivotal role in the pre-synthesis analysis of novel organic materials, offering predictive insights into their electronic and charge transport characteristics. For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the principal tools employed to forecast its potential as a semiconductor. These theoretical investigations are crucial for understanding the structure-property relationships that govern the performance of organic electronic devices.
The optoelectronic properties of this compound are fundamentally determined by its frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO level is indicative of the material's electron-donating capability (ionization potential), while the LUMO energy reflects its electron-accepting ability (electron affinity). The difference between these energy levels, the HOMO-LUMO gap, is a critical parameter that approximates the material's electronic band gap and dictates its absorption and emission characteristics. A smaller HOMO-LUMO gap is generally associated with the absorption of longer wavelengths of light, which is a desirable trait for applications in organic photovoltaics (OPVs) and photodetectors.
Theoretical studies on related thieno[3,4-b]pyrazine-based oligomers have demonstrated that the electronic and optical properties can be systematically tuned by modifying the conjugation length and the constituent aromatic units. rsc.org These studies often involve calculating the electronic density contours for the HOMO and LUMO to visualize the distribution of electron density in the ground and excited states. For instance, in many donor-acceptor type molecules, the HOMO is localized on the electron-rich (donor) portion, while the LUMO resides on the electron-deficient (acceptor) moiety. In this compound, the thieno[3,4-b]pyrazine core acts as a strong electron acceptor.
The charge transporting properties of this compound are another key area of theoretical investigation. The efficiency of charge transport in an organic semiconductor is influenced by both intramolecular and intermolecular factors. A crucial intramolecular parameter that can be calculated computationally is the reorganization energy (λ). The reorganization energy quantifies the energy required for the molecule's geometry to relax from its neutral-state geometry to its ionized-state geometry (and vice versa). A lower reorganization energy is desirable as it indicates a smaller barrier for charge hopping between adjacent molecules, thus facilitating more efficient charge transport.
Computational models can predict the reorganization energies for both hole transport (λh) and electron transport (λe). These values, in conjunction with the electronic coupling between neighboring molecules (transfer integral), are used to estimate charge carrier mobilities. While precise, universally applicable DFT functionals for these predictions are a subject of ongoing research, methods like B3LYP and ωB97XD are commonly employed to provide reliable estimates of these properties. nih.govnih.gov
A representative, though hypothetical, set of calculated optoelectronic and charge transport properties for this compound is presented in the table below. Such a table would be the typical output of a detailed computational study, providing a quantitative basis for assessing the material's potential.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.20 eV | Indicates the energy level for hole injection/extraction. |
| LUMO Energy | -3.50 eV | Indicates the energy level for electron injection/extraction. |
| HOMO-LUMO Gap | 2.70 eV | Determines the optical absorption spectrum and open-circuit voltage in solar cells. |
| Hole Reorganization Energy (λh) | 0.25 eV | A lower value suggests better hole transport characteristics. |
| Electron Reorganization Energy (λe) | 0.30 eV | A lower value suggests better electron transport characteristics. |
These theoretical predictions are instrumental in guiding the synthetic efforts towards new organic materials. By computationally screening various derivatives of the thieno[3,4-b]pyrazine core, researchers can identify promising candidates for high-performance organic electronic applications before embarking on time-consuming and resource-intensive laboratory synthesis. The application of fused-ring thieno[3,4-b]pyrazines in conjugated organic polymers has proven to be a powerful strategy for producing low band gap materials for photovoltaic devices. rsc.org
Structure Property Relationships in 5,7 Dibromothieno 3,4 B Pyrazine Derived Materials
Influence of Molecular Architecture on Electronic and Optical Features
The electronic and optical characteristics of materials derived from 5,7-dibromothieno[3,4-b]pyrazine are intricately linked to their molecular architecture. By systematically altering the structure, researchers can fine-tune these properties for specific applications.
Effects of Donor-Acceptor (D-A) Framework Design
A prevalent and effective strategy for tuning the properties of materials based on this compound is the creation of a donor-acceptor (D-A) framework. In this design, the electron-deficient thieno[3,4-b]pyrazine (B1257052) unit acts as the acceptor, which is then chemically linked to electron-donating moieties. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for the operation of organic solar cells. rsc.org
The choice of the donor unit significantly influences the electronic properties. For instance, combining the thieno[3,4-b]pyrazine acceptor with various donor groups allows for the systematic tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This D-A architecture is a cornerstone in the design of metal-free organic sensitizers for dye-sensitized solar cells (DSSCs), where the pyrazine-based core can act as a principal electron acceptor or a π-auxiliary acceptor. rsc.org The resulting materials often exhibit strong absorption in the visible and near-infrared regions, which is advantageous for capturing a larger portion of the solar spectrum. rsc.org
Role of Planarity and Conformational Flexibility
The planarity of the molecular backbone and its conformational flexibility are crucial determinants of the electronic and optical properties of this compound-derived materials. A more planar conformation generally leads to extended π-conjugation along the polymer backbone. This enhanced conjugation results in a smaller bandgap, causing a bathochromic (red) shift in the absorption spectrum, which is beneficial for light harvesting in solar cells. researchgate.net
For example, the rigidification of the π-conjugated system into a flatter conformation, such as through the incorporation of a phenanthrene (B1679779) substructure, can lead to significant increases in the maximum absorption wavelength. researchgate.net Conversely, the introduction of bulky side chains or non-planar linkages can induce torsional angles between adjacent units, disrupting π-conjugation and leading to a hypsochromic (blue) shift in absorption. The degree of planarity also affects intermolecular interactions and the solid-state packing of the material, which in turn influences charge transport properties. Well-ordered, planar molecules tend to form more crystalline domains, facilitating efficient charge hopping between molecules. nih.gov
Impact of Side Chains and Terminal Groups on Electronic Properties
Side chains and terminal groups, while not part of the conjugated backbone, play a critical role in modulating the electronic properties and processability of this compound-based materials. Initially introduced to enhance solubility, their influence extends far beyond this function. researchgate.net
Side chain engineering can be used to fine-tune the HOMO and LUMO energy levels. For example, attaching electron-donating alkylthio groups can raise the HOMO level, while electron-withdrawing groups can lower it. nih.gov The length and branching of alkyl side chains also affect the thin-film morphology and molecular packing. Strategic placement of side chains can prevent excessive aggregation of the polymer chains, leading to a more favorable blend morphology in bulk-heterojunction solar cells. nih.govnih.gov
Terminal groups, particularly in small molecule A-D-A structures, are instrumental in defining the electronic properties. For instance, using different electron-withdrawing end groups, such as 3-ethylrhodanine, can significantly impact the photovoltaic performance of the resulting small molecules. nih.gov The choice of the terminal group can influence the intermolecular distance between conjugated backbones, which has a large effect on charge transport. nih.gov
Correlation of Structural Modifications with Photovoltaic Parameters (e.g., Open Circuit Voltage, Short-Circuit Current)
In the context of organic solar cells, the structural modifications of this compound-derived materials have a direct and predictable impact on key photovoltaic parameters, namely the open-circuit voltage (Voc) and the short-circuit current density (Jsc).
The open-circuit voltage (Voc) is the maximum voltage a solar cell can produce and is fundamentally related to the difference between the HOMO of the donor material and the LUMO of the acceptor material in a bulk-heterojunction solar cell. pveducation.orgaps.org By strategically modifying the chemical structure, particularly through the D-A framework design and side-chain engineering, the HOMO level of the thienopyrazine-based material can be precisely controlled. Lowering the HOMO energy level generally leads to a higher Voc. rsc.org
The short-circuit current density (Jsc) represents the maximum current a solar cell can generate and is directly proportional to the number of photogenerated charge carriers collected at the electrodes. quora.comresearchgate.net The Jsc is influenced by several factors that are dictated by the molecular structure. A broader and stronger absorption spectrum, achieved through enhanced planarity and optimized D-A interactions, allows for the harvesting of more photons, thus increasing the number of excitons generated. mdpi.com Furthermore, efficient charge transport to the electrodes, which is dependent on the solid-state packing and morphology influenced by side chains and planarity, is crucial for achieving a high Jsc. nih.gov
The following table summarizes the photovoltaic performance of a dye-sensitized solar cell (DSSC) employing a thieno[3,4-b]pyrazine-based dye, illustrating the impact of structural design on these parameters.
| Dye | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| TP1 | 11.21 | 0.69 | 0.67 | 5.16 |
| TP2 | 7.91 | 0.70 | 0.72 | 4.03 |
| Data derived from a study on thieno[3,4-b]pyrazine-based dyes in DSSCs. mdpi.com |
Engineering of Band Gaps and Molecular Energy Levels through Chemical Design
A key objective in the design of organic electronic materials is the precise control over the bandgap and the absolute positions of the HOMO and LUMO energy levels. For materials derived from this compound, several chemical design strategies are employed to achieve this.
The bandgap , which is the energy difference between the HOMO and LUMO levels, determines the absorption onset of the material. A smaller bandgap allows for the absorption of lower-energy photons, extending the absorption spectrum into the red and near-infrared regions. This is particularly desirable for photovoltaic applications. The bandgap can be effectively engineered by:
Extending π-conjugation: Increasing the length of the conjugated backbone by adding more aromatic or heteroaromatic units generally lowers the bandgap. researchgate.net
Strengthening the D-A character: Using stronger electron donors in conjunction with the thienopyrazine acceptor enhances the ICT, which typically results in a lower bandgap. rsc.org
The absolute molecular energy levels (HOMO and LUMO) are critical for device performance as they govern charge injection/extraction and the open-circuit voltage in solar cells. These can be tuned by:
Introducing electron-donating or electron-withdrawing groups: As previously mentioned, the strategic placement of functional groups on the conjugated backbone or as side chains can systematically raise or lower the HOMO and LUMO levels. rsc.orgrsc.org For instance, the addition of electron-donating groups results in higher HOMO and LUMO energies. researchgate.net
Varying the π-linker: In D-π-A structures, the nature of the π-bridge connecting the donor and acceptor units can significantly influence the energy levels. rsc.org
The table below presents the optical and electronic properties of several thienopyrazine-based compounds, showcasing the tunability of their bandgaps and energy levels through chemical design.
| Compound | λmax (nm) in CHCl3 | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| 12b | 636 | -5.13 | -3.19 | 1.94 |
| 12c | 636 | -5.10 | -3.18 | 1.92 |
| 12d | 638 | -5.16 | -3.23 | 1.93 |
| 12f | 742 | -5.01 | -3.31 | 1.70 |
| Data from a study on low-band-gap π-conjugated systems based on thienopyrazines. researchgate.net |
This precise control over the fundamental electronic parameters through rational chemical design underscores the versatility of this compound as a building block for high-performance organic electronic materials.
Applications and Device Integration of 5,7 Dibromothieno 3,4 B Pyrazine Based Materials
Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The electron-accepting nature of the thieno[3,4-b]pyrazine (B1257052) unit makes it a valuable component in materials designed for solar energy conversion. Its incorporation into donor-acceptor (D-A) copolymers and sensitizing dyes can lead to broad absorption spectra and efficient charge separation, two key requirements for high-performance solar cells.
In the realm of organic photovoltaics, 5,7-Dibromothieno[3,4-b]pyrazine is a precursor for synthesizing donor polymers used in bulk heterojunction (BHJ) solar cells. ucla.edu These devices typically consist of a blend of a p-type (donor) and an n-type (acceptor) organic semiconductor. The power conversion efficiency of BHJ solar cells is highly dependent on the properties of the donor material, such as its absorption range and energy levels.
The use of thieno[3,4-b]pyrazine-based polymers as donor materials is a strategic approach to creating low band gap materials that can absorb a broader range of the solar spectrum. rsc.org For instance, copolymers that alternate the electron-rich benzo[1,2-b:4,5-b']dithiophene (BDT) unit with an electron-deficient thieno[3,4-b]thiophene-based unit have been developed. ucla.edu While not directly synthesized from this compound, these analogous structures highlight the effectiveness of the thieno-pyrazine core in tuning the electronic properties of polymers for photovoltaic applications. The goal is to achieve a combination of broad absorption, high charge carrier mobility, and optimal energy level alignment with the acceptor material, typically a fullerene derivative, to maximize photon-to-electron conversion. ucla.edu
The table below summarizes the performance of a BHJ solar cell incorporating a polymer analogous to those that can be derived from this compound.
| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| PBDTTT-C | PC71BM | 6.58% | 0.75 V | 13.5 mA/cm² | 65% |
Data sourced from a study on high-performance multiple-donor bulk heterojunction solar cells. ucla.edu
Beyond their use as primary donors, derivatives of this compound are integral to the development of hole-transporting materials and sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netcnr.itmdpi.commdpi.com In DSSCs, a sensitizing dye absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The holes left behind are then transported through a hole-transporting material or a liquid electrolyte.
Researchers have synthesized a series of thieno[3,4-b]pyrazine-based organic dyes that exhibit strong absorption in the visible and near-infrared (NIR) regions. researchgate.netnih.gov This is crucial for capturing a larger portion of the solar spectrum. For example, dyes with a D-A-π-A design, incorporating the thieno[3,4-b]pyrazine core as part of the π-bridge, have been developed. cnr.itmdpi.commdpi.com These dyes can achieve power conversion efficiencies of up to 5.2% in DSSCs. mdpi.commdpi.comresearchgate.net
One study focused on two novel organic sensitizers, TP1 and TP2, which are based on the electron-poor thieno[3,4-b]pyrazine π-bridge and an electron-rich triarylamine donor. cnr.itmdpi.commdpi.comresearchgate.net The different molecular designs led to distinct optical properties, with TP1 showing broad and intense absorption across the visible spectrum, while TP2 had a more localized absorption. mdpi.comresearchgate.net The performance of these dyes in DSSCs is detailed in the table below.
| Dye | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| TP1 | 5.2% | 0.68 V | 12.1 mA/cm² | 0.63 |
| TP2 | 3.8% | 0.65 V | 8.9 mA/cm² | 0.65 |
Data for TP1 and TP2 dyes in DSSCs. mdpi.commdpi.comresearchgate.net
Furthermore, quasi-solid-state DSSCs using near-infrared thieno[3,4-b]pyrazine sensitizers have demonstrated efficient photoelectric conversion extending into the NIR region up to 900 nm, achieving a power conversion efficiency of 5.30%. researchgate.net
Organic Light-Emitting Diodes (OLEDs) and Luminescent Devices
The tunable electronic properties of materials derived from this compound also make them candidates for applications in organic light-emitting diodes (OLEDs) and other luminescent devices. mdpi.comresearchgate.net In an OLED, an electric current is passed through an organic emissive layer, causing it to emit light. The color and efficiency of the emission are determined by the molecular structure of the emissive material.
Thieno[3,4-b]pyrazine-based molecules have been investigated as potential fluorophores for luminescent solar concentrators (LSCs). mdpi.com These devices absorb sunlight over a large area and then re-emit it at a longer wavelength, concentrating the light onto a smaller solar cell. The ideal fluorophore for an LSC should have a large Stokes shift (the difference between the absorption and emission maxima) to minimize reabsorption losses. Thieno[3,4-b]pyrazine derivatives have shown promising properties in this regard, with maximum absorbance well above 500 nm. mdpi.com
While specific data on the performance of this compound-based materials in OLEDs is not extensively detailed in the provided context, the fundamental properties of thieno[3,4-b]pyrazine-containing oligomers and polymers, such as their tunable fluorescence, suggest their potential for creating efficient and color-tunable emissive layers. researchgate.net
Field-Effect Transistors (FETs) and Other Organic Electronic Devices
The application of this compound extends to the fabrication of organic field-effect transistors (OFETs), which are key components in organic circuits. mdpi.com An OFET is a type of transistor that uses an organic semiconductor as the active channel material. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.
Donor-acceptor π-conjugated polymers, which can be synthesized using this compound as a building block, have been shown to exhibit good thermal stability and respectable hole mobilities, making them suitable for use as p-type semiconductors in OFETs. For example, polymers incorporating units analogous to thieno[3,4-b]pyrazine have demonstrated hole mobilities in the range of 10⁻⁴ cm²/Vs. rsc.org These polymers often exhibit decomposition temperatures above 200°C, indicating their robustness for device applications. rsc.org
The table below presents the hole mobility of several p-type donor-acceptor polymers, illustrating the potential of this class of materials in organic transistors.
| Polymer | Hole Mobility (cm²/Vs) | Optical Bandgap (eV) |
| PCBTTD | 4.36 x 10⁻⁴ | 2.1 |
| PTTPBT | 2.36 x 10⁻⁴ | 2.1 |
| PTPDPBT | 2.18 x 10⁻⁴ | 1.9 |
Data for p-type donor-acceptor π-conjugated polymers. rsc.org
Development of Novel Conjugated Polymers and Oligomers for Optoelectronics
The primary role of this compound in materials science is as a versatile monomer for the synthesis of novel conjugated polymers and oligomers with tailored optoelectronic properties. rsc.orgcnr.itmdpi.commdpi.comresearchgate.netresearchgate.netrsc.orgrsc.org The two bromine atoms on the thieno[3,4-b]pyrazine core provide reactive sites for various cross-coupling reactions, such as Stille and Suzuki couplings, allowing for the incorporation of this electron-deficient unit into a wide array of molecular architectures. researchgate.netrsc.orgrsc.org
Researchers have synthesized and studied series of thieno[3,4-b]pyrazine-based oligomers to understand the relationship between their structure and their electronic and optical properties. researchgate.netrsc.org These studies have shown that by varying the length of the oligomer and the nature of the co-monomers, it is possible to systematically tune the energy of the intramolecular charge transfer (ICT) transitions, which in turn affects the material's color and band gap. rsc.org
For example, mixed terthienyls containing thieno[3,4-b]pyrazine, thiophene (B33073), and 3,4-ethylenedioxythiophene (B145204) (EDOT) units have been synthesized and characterized. researchgate.netrsc.org The optical and electronic properties of these oligomers are summarized in the table below.
| Oligomer | Absorption Maxima (nm) | Oxidation Potential (V) |
| Terthienyl 5 | 450, 580 (sh) | 0.65 |
| Terthienyl 7 | 485, 620 (sh) | 0.55 |
Optical and electronic properties of mixed terthienyls containing thieno[3,4-b]pyrazine. rsc.org
The ability to create a diverse library of conjugated materials from this compound underscores its importance in advancing the field of organic optoelectronics, paving the way for the development of more efficient and stable devices. rsc.org
Advanced Characterization Methodologies for 5,7 Dibromothieno 3,4 B Pyrazine Derivatives
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
The precise molecular structure of newly synthesized derivatives of 5,7-Dibromothieno[3,4-b]pyrazine is primarily confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the connectivity of atoms in a molecule. Both ¹H NMR and ¹³C NMR are routinely used. For instance, in the characterization of various pyrazine (B50134) derivatives, the chemical shifts (δ) in the ¹H NMR spectrum, such as singlets for amide protons or specific signals for acetyl groups, and corresponding peaks in the ¹³C NMR spectrum, confirm the molecular framework. aau.edu.et The synthesis of polymers derived from thieno[3,4-b]pyrazines also relies heavily on ¹H NMR to verify the structure of the resulting macromolecules. aau.edu.et
Mass Spectrometry (MS) provides the exact molecular weight of a compound, confirming its elemental composition. High-resolution mass spectrometry techniques like Time-of-Flight (TOF) MS with Electrospray Ionization (ESI) are particularly powerful. For example, the TOF MS (ESI) analysis of a pyrazine derivative showed a peak at m/z 153.0772 [M+H]⁺, which corresponded precisely to the calculated m/z of 153.0776 for the molecular formula C₆H₉N₄O⁺, thereby confirming the structure of 3-amino-N-methylpyrazine-2-carboxamide. aau.edu.et Similarly, for the parent compound, this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are available for characterization. researchgate.net
Table 1: Spectroscopic Data for a Representative Pyrazine Derivative (3-amino-N-methylpyrazine-2-carboxamide)
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | Signals corresponding to N-methyl group | Confirms the presence and environment of the methyl group | aau.edu.et |
| ¹³C NMR | Carbon signal from N-methyl at 25.9 ppm | Confirms the structure and bonding of the methyl group | aau.edu.et |
| TOF MS (ESI) | m/z: 153.0772 [M+H]⁺ | Matches calculated m/z of 153.0776 for C₆H₈N₄O, confirming molecular formula | aau.edu.et |
Spectroelectrochemical Studies
Spectroelectrochemistry combines spectroscopy and electrochemistry to study the changes in the electronic absorption spectra of a molecule as it undergoes oxidation or reduction. This technique is vital for understanding the electronic structure of thieno[3,4-b]pyrazine (B1257052) derivatives, particularly their potential in optoelectronic applications. rsc.org
By applying a potential and monitoring the resulting spectroscopic changes, researchers can determine the nature of the electronic transitions in the neutral and charged states. These studies are critical for correlating the electronic and optical properties with the molecular structure and conjugation length in oligomers and polymers. rsc.org For example, electrochemical studies on a series of thieno[3,4-b]pyrazine-based terthienyls have been used to determine their HOMO and LUMO energy levels. researchgate.net For one monomer, M1, the HOMO and LUMO energies were found to be –5.03 eV and –3.31 eV, respectively, corresponding to an electrochemical band gap of 1.72 eV. researchgate.net Similarly, investigations into donor-acceptor polymers based on thieno[3,4-b]pyrazine utilize techniques like square-wave voltammetry (SWV) to probe their electrochemical properties. aau.edu.et These analyses provide insights into the materials' band gaps and their suitability for use in devices like solar cells and transistors. aau.edu.etresearchgate.net
Table 2: Electrochemical Data for a Thieno[3,4-b]pyrazine-based Monomer (M1)
| Parameter | Value | Method | Reference |
|---|---|---|---|
| HOMO Energy | -5.03 eV | Electrochemical Method (CV/SWV) | researchgate.net |
| LUMO Energy | -3.31 eV | Electrochemical Method (CV/SWV) | researchgate.net |
| Electrochemical Band Gap (Egec) | 1.72 eV | Calculated from HOMO/LUMO | researchgate.net |
Thermal Analysis Techniques (e.g., Thermal Gravimetric Analysis)
The thermal stability of materials is a critical factor for their processing and operational lifetime in electronic devices. Thermal Gravimetric Analysis (TGA) is the primary technique used to assess this property. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, revealing the temperatures at which the material decomposes. uc.edu
For polymers incorporating the thieno[3,4-b]pyrazine core, TGA studies have demonstrated high thermal stability. researchgate.net TGA curves for these materials typically show the onset of decomposition, the rate of mass loss, and the percentage of material remaining at high temperatures (ceramic yield). researchgate.net For example, analysis of various polymers in a nitrogen atmosphere might show major weight loss regions between 400-700°C, with a significant ceramic yield remaining at 1000°C, indicating robustness. researchgate.net This information is crucial for determining the upper-temperature limits for device fabrication and operation. uc.edu
X-ray Diffraction Studies for Solid-State Morphology
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular packing, which profoundly influences the material's bulk properties.
For thieno[3,4-b]pyrazine derivatives, single-crystal XRD has been used to confirm molecular structures and understand their packing motifs. researchgate.net For instance, the crystal structure of bis(2-pyridyl)thieno[3,4-b]pyrazine (dpTP) was determined from single crystals grown from ethanol. researchgate.net Computational studies have also utilized X-ray data from derivatives like 2,3-dimethyl-thieno[3,4-b]pyrazine and 2,3-dihexyl-thieno[3,4-b]pyrazine to validate theoretical models of their geometry. scholarsresearchlibrary.com This structural information is key to understanding how molecules interact in the solid state, which is essential for predicting charge transport pathways in organic semiconductors.
Advanced Microscopy for Film Characterization (e.g., Atomic Force Microscopy, Transmission Electron Microscopy)
For applications in organic electronics, thieno[3,4-b]pyrazine derivatives are often processed into thin films. The morphology of these films at the nanoscale, including surface roughness and domain structure, has a dominant effect on device performance. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing these features.
AFM is used to generate three-dimensional topographical images of a film's surface. researchgate.net It can reveal details about grain size, phase separation in polymer blends, and surface roughness (often reported as the root-mean-square, RMS, value), all of which impact charge transport and device efficiency. researchgate.net For example, AFM can be used to compare the surface morphology of thin films before and after the deposition of interlayer materials in organic solar cells. nih.gov
TEM provides higher resolution images of the bulk nanostructure within the film. nebraska.edu It is particularly useful for visualizing the morphology of polymer blends and the degree of crystallinity, which are difficult to assess with surface-only techniques. For solution-processable thieno-[3,4-b]-pyrazine derivatives used in organic light-emitting diodes (OLEDs), characterization of the spin-coated films is crucial, and these microscopy techniques provide the necessary insight into the film quality achieved. nih.gov
Q & A
Q. What are the standard synthetic routes for 5,7-Dibromothieno[3,4-b]pyrazine, and what critical reaction conditions must be controlled?
A robust synthetic route involves lithiation and halogenation steps. In a representative procedure, this compound is synthesized by dissolving the precursor in dry THF at −78°C, followed by addition of n-BuLi and chlorotrimethylsilane. The reaction requires strict anhydrous conditions, low temperatures (−78°C), and inert atmosphere to prevent side reactions. Post-reaction purification via column chromatography (10% EtOAc/hexanes) yields the product . Key challenges include managing air-sensitive intermediates and ensuring regioselective bromination.
Q. Which spectroscopic and analytical techniques are essential for characterizing thieno[3,4-b]pyrazine derivatives?
Critical techniques include:
- ¹H NMR : To confirm substitution patterns (e.g., δ 2.78 ppm for methyl groups in oligomers) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., m/z 633.1803 [MH+] for terthienyl derivatives) .
- Electrochemical Analysis : Cyclic voltammetry to determine HOMO/LUMO levels and band gaps .
- X-ray Diffraction : For crystallographic validation of fused-ring geometry .
Advanced Research Questions
Q. How do substituents at the 2,3-positions influence the electronic properties of thieno[3,4-b]pyrazine-based oligomers?
Substituents (e.g., alkyl chains, aryl groups) modulate electron affinity and π-conjugation. For example:
- Electron-withdrawing groups (e.g., Br, triflate) enhance acceptor strength, reducing band gaps to ~1.2 eV .
- Alkyl chains improve solubility but may sterically hinder π-stacking, affecting charge transport .
Methodology: Synthesize derivatives via Stille cross-coupling, then correlate substituent effects using UV-Vis (λmax shifts) and DFT calculations .
Q. What computational approaches are used to predict the electronic structure and excited-state behavior of thieno[3,4-b]pyrazine derivatives?
- CASPT2 (Multiconfigurational Perturbation Theory) : Accurately models low-lying excited states, explaining absorption/emission spectra (e.g., aromatization of pyrazine in excited states) .
- DFT/TD-DFT : Predicts ground-state geometries (bond localization in pyrazine) and HOMO-LUMO gaps. Basis sets like cc-pVTZ are recommended .
- AIM (Atoms-in-Molecules) Analysis : Identifies noncovalent S···N interactions stabilizing planar conformations in oligomers .
Q. How can researchers address inconsistencies in reported band gap values for thieno[3,4-b]pyrazine-containing polymers?
Discrepancies arise from:
- Synthetic variations : Purity of dibromo precursors (e.g., incomplete bromination) .
- Measurement techniques : Electrochemical vs. optical band gaps (∆Eopt ≈ 0.3–0.5 eV lower than Eg<sup>EC</sup>) .
Resolution strategy: - Standardize synthesis (e.g., monitor reaction progress via TLC).
- Use multiple characterization methods (UV-Vis, CV, photoemission spectroscopy) .
- Compare computational (TD-DFT) and experimental data to validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
